Pentane, 1-(2-methoxyethoxy)-
Description
Pentane, 1-(2-methoxyethoxy)- is a branched alkane derivative where a 2-methoxyethoxy group (-O-CH₂-CH₂-O-CH₃) is attached to the terminal carbon of pentane. Its molecular formula is C₈H₁₈O₂, with a molecular weight of 146.23 g/mol. This compound belongs to the glycol ether family, characterized by ether linkages that enhance solubility in both polar and non-polar media.
Glycol ethers are widely used as solvents in industrial and laboratory settings due to their tunable polarity. The 2-methoxyethoxy group in this compound likely imparts moderate polarity, positioning it between non-polar alkanes (e.g., pentane) and polar solvents like dichloromethane .
Properties
CAS No. |
13343-99-2 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
1-(2-methoxyethoxy)pentane |
InChI |
InChI=1S/C8H18O2/c1-3-4-5-6-10-8-7-9-2/h3-8H2,1-2H3 |
InChI Key |
OJTBQXZLANYDLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentane, 1-(2-methoxyethoxy)- typically involves the reaction of pentanol with 2-methoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of Pentane, 1-(2-methoxyethoxy)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Oxidation Reactions
Key Reaction : Oxidation of the methoxyethoxy group or adjacent positions to form ketones.
Reaction Conditions and Mechanism
-
Reagents : Calcium hypochlorite (Ca(ClO)₂) in aqueous acetonitrile with acetic acid as an activator .
-
Temperature : Typically performed at 0°C to room temperature .
-
Product : Conversion of the methoxyethoxy group or adjacent carbons to ketones.
Example Reaction
A structurally similar compound, 4-methoxy-1-(2-methoxyethoxy)pentane, undergoes oxidation under these conditions to yield 5-(2-methoxyethoxy)pentan-2-one . While the exact oxidation of pentane, 1-(2-methoxyethoxy)- has not been explicitly studied, analogous conditions suggest potential ketone formation at adjacent positions.
| Reaction Type | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Oxidation | Ca(ClO)₂, acetonitrile, acetic acid | 0°C, 23–47 h | Ketone (e.g., 5-(2-methoxyethoxy)pentan-2-one) |
Hydrolysis (General Ether Reactivity)
While not explicitly detailed in the provided sources, ethers like pentane, 1-(2-methoxyethoxy)- may undergo hydrolysis under acidic or basic conditions, cleaving the ether bond to form alcohols or carboxylic acids. This reaction is common for ethers but requires specific catalytic conditions (e.g., H₂SO₄ or NaOH).
Stability and Selectivity
The methoxyethoxy group exhibits stability under mild oxidation conditions, as demonstrated in the reaction of 4-methoxy-1-(2-methoxyethoxy)pentane, where oxidation targeted a methyl-substituted carbon rather than the ether itself . This suggests that selective oxidation of the pentane backbone may occur without direct disruption of the ether group.
Radical Reactivity
Scientific Research Applications
Pentane, 1-(2-methoxyethoxy)- has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Pentane, 1-(2-methoxyethoxy)- involves its interaction with various molecular targets. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it useful in the study of membrane dynamics and lipid interactions . It can also act as a surfactant, reducing surface tension and facilitating the formation of micelles and other structures .
Comparison with Similar Compounds
Structural Analogs and Nomenclature
Physical and Chemical Properties
Table 1: Property Comparison
Key Observations:
- Polarity : The methoxyethoxy group increases polarity compared to pentane but less than polyethers like Pentaglyme. This makes it suitable for extracting semi-polar compounds, akin to diethyl ether in .
- Boiling Point : Higher than diethyl ether due to increased molecular weight and hydrogen bonding capacity.
- Synthesis : Likely synthesized via Williamson ether synthesis, similar to methods in , where alcohols react with alkyl halides .
Functional Group Reactivity
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